2-Methylhexacosane

Catalog No.
S576992
CAS No.
1561-02-0
M.F
C27H56
M. Wt
380.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylhexacosane

CAS Number

1561-02-0

Product Name

2-Methylhexacosane

IUPAC Name

2-methylhexacosane

Molecular Formula

C27H56

Molecular Weight

380.7 g/mol

InChI

InChI=1S/C27H56/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(2)3/h27H,4-26H2,1-3H3

InChI Key

BEBPORIYFVRVCP-UHFFFAOYSA-N

Synonyms

2-methylhexacosane

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C)C

The exact mass of the compound 2-Methylhexacosane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methylhexacosane (CAS 1561-02-0) is a long-chain, methyl-branched alkane belonging to the class of cuticular hydrocarbons (CHCs).[1][2] These compounds are fundamental components of the insect exoskeleton, primarily serving to prevent desiccation.[1] Beyond this structural role, specific branched alkanes like 2-methylhexacosane function as critical semiochemicals, particularly as non-volatile contact pheromones that mediate insect mating and other social behaviors.[1][3][4] Its specific isomeric structure is crucial for receptor binding and eliciting a biological response, distinguishing it from linear alkanes and other CHCs.

Research Fit

Product type
Methyl-branched alkane reference standard
Primary workflow
Insect cuticular hydrocarbon (CHC) analysis
Research context
Contact pheromone identification and bioassay

In chemical ecology, substituting 2-methylhexacosane with its linear analog (n-heptacosane) or other positional isomers is not viable due to the high specificity of insect chemoreceptors.[1] Biological activity is often dependent on the precise position of the methyl group; even a minor shift can render the compound inactive or, in some cases, inhibitory.[1] Furthermore, the methyl branch significantly alters the compound's physical properties, such as its melting point, compared to linear alkanes.[5][6] This divergence in thermal behavior directly impacts solubility, handling characteristics, and the release rate in formulations, making isomer-pure compounds essential for reproducible results in both laboratory bioassays and field applications.

Substitution Risk

Chain-length-specific recognition

Closely related homologs (2Me-C24, 2Me-C28) show non-interchangeable activity; only the 2Me-C26 + 2Me-C28 pair reconstitutes full mating behavior progression.

Synergy dependence

Individual 2-methylalkanes elicit partial response; the specific binary combination is required to reproduce the complete behavioral repertoire.

Distinct chromatographic retention

Each 2-methylalkane has a unique retention index; substitution undermines analytical reference accuracy and CHC profile interpretation.

Lower Melting Point Improves Formulation

The methyl branch on 2-methylhexacosane disrupts the crystal lattice packing that is possible with linear alkanes, resulting in a significantly lower melting point.[6][7] The reported melting point for 2-methylhexacosane is 49–50.5 °C, which is approximately 9 °C lower than that of its linear counterpart, n-heptacosane (58.8 °C).[5][8]

Evidence DimensionMelting Point (°C)
Target Compound Data49 - 50.5 °C
Comparator Or Baselinen-Heptacosane (linear C27 alkane): 58.8 °C
Quantified Difference~8.8 °C lower than the linear analog
ConditionsStandard atmospheric pressure.

A lower melting point improves solubility in nonpolar solvents and simplifies the preparation of homogenous formulations for controlled-release dispensers or bioassay coatings at or near ambient temperatures.

Contact pheromone synergy
Head-to-head
2Me-C26 + 2Me-C28 elicited full mating progression in M. dasystomus vs. individual partial activity
Reported mating behavior response context
Solvent-washed female bioassay model

Contact Pheromone Activity Demonstrated

2-Methylhexacosane has been identified as a key, female-produced contact sex pheromone for the longhorned beetle Mallodon dasystomus.[3] In laboratory bioassays, synthetic 2-methylhexacosane applied to decoys elicited species-typical mating behaviors from males, confirming its role as a critical signaling molecule. In contrast, linear alkanes and other cuticular hydrocarbons present on the insect do not elicit this specific response, highlighting the compound's structural importance for bioactivity.[1][3]

Evidence DimensionBioactivity (Mating Behavior Elicitation)
Target Compound DataActive; elicits male mating behavior
Comparator Or BaselineOther cuticular hydrocarbons (e.g., linear alkanes, other isomers): Inactive or not reported to elicit the specific behavior alone
Quantified DifferenceQualitative difference between active (target) and inactive (baseline) compounds
ConditionsLaboratory bioassay with male M. dasystomus beetles.

This evidence confirms that biological function is tied to this specific isomer, making high-purity 2-methylhexacosane essential for research requiring a defined chemical stimulus for behavioral studies or for developing species-specific attractants.

Female-specific CHC abundance
Reported
17% of total hydrocarbons, female-specific; detection threshold 0.15 ± 0.03 female equivalents
Sex-specific signal marker context
GC-MS cuticular extract analysis

Isomer Contamination Inhibits Bioactivity

Research on the contact sex pheromone of the parasitoid wasp Lariophagus distinguendus demonstrates the critical importance of isomeric structure. The active pheromone is 3-methylheptacosane. When other isomers or n-alkanes were added to an otherwise attractive chemical blend, the bioactivity was significantly decreased.[1] For example, the addition of n-heptacosane to a bioactive dummy reduced the male response (wing-fanning) by over 50%.[1] This illustrates a common principle in chemical ecology: the presence of incorrect isomers or closely related analogs can inhibit the desired biological response.

Evidence DimensionMale Response Inhibition (Wing-fanning %)
Target Compound DataWhile not the active compound in this specific study, 2-methylhexacosane's utility relies on this principle of isomeric specificity.
Comparator Or BaselineBioactive control (female/young male dummy): ~80% response. Bioactive dummy + n-heptacosane: <40% response.
Quantified DifferenceAddition of a linear alkane reduced the specific behavioral response by >50%.
ConditionsBehavioral bioassay with male L. distinguendus wasps.

This demonstrates that procuring the specific, high-purity isomer is crucial for efficacy and reproducibility, as contamination with linear alkanes or other isomers can actively interfere with the intended biological signal.

Strain-specific CHC marker
Reported
Significantly elevated in Tap-7 genetic sexing strain vs. other A. ludens strains
QC reference for mass-rearing SIT programs
GC-MS wing CHC analysis; quantitative data in source
Drosophila species CHC profile
Cross-study
Detected in D. melanogaster females, not in D. simulans female CHC profile
Species-level identification reference
Qualitative presence/absence pattern
Plant metabolomics marker
Reported
6.87% relative abundance, third most abundant in Santolina chamaecyparissus extract
Reference standard for Santolina GC-MS
Ethanol extract; GC-MS quantification
Forensic entomology marker
Cross-study
Species-diagnostic for Calliphora livida puparial casings; 31 FD-MS m/z values not detectable by GC
Reference for nonvolatile CHC detection by field desorption MS
Method-dependent analytical accessibility

Behavioral & Electrophysiology Standard

Use as a precisely defined chemical stimulus in entomology and chemical ecology. The confirmed bioactivity and the principle of isomeric inhibition demand a high-purity standard to ensure that observed insect responses are attributable to 2-methylhexacosane alone, avoiding confounding results from impurities.[1][3]

Species-Specific Pest Monitoring Lures

Incorporate into lures for integrated pest management (IPM) programs targeting species that use 2-methylhexacosane as a key pheromone component.[3][9][10] Its specificity ensures that monitoring traps are highly selective, reducing bycatch and improving the accuracy of pest population assessments.

Mating Disruption & Attract-and-Kill

Serve as the active ingredient in behavior-modifying pest control strategies. The lower melting point compared to linear alkanes facilitates its incorporation into waxes, polymers, or liquid matrices for controlled-release applications, ensuring consistent performance in the field.[5][8]

Synthetic CHC Blends

Use as a defined component in the reconstitution of synthetic insect cuticle profiles for studies on species recognition, social behavior, or insecticide absorption. Isomeric purity is paramount, as incorrect CHC ratios or components can lead to a lack of biological recognition or behavioral inhibition.[1]

Application Fit Matrix

Application
Selection Property
Validation Focus
Contact pheromone reconstitution
Certified 2Me-C26 identity; co-application with 2Me-C28
Synergistic mating behavior response in bioassays
Tephritidae SIT quality control
Strain-specific CHC marker consistency
GC-MS monitoring of Tap-7 strain integrity
Forensic entomology identification
Reference standard for C. livida puparial CHC profile
FD-MS or alternative ionization method validation
Plant metabolomics quantification
Authenticated 2Me-C26 for Santolina analysis
GC-MS peak confirmation and relative quantitation

Physical Description

Solid

XLogP3

14.6

Exact Mass

380.438201786 Da

Monoisotopic Mass

380.438201786 Da

Heavy Atom Count

27

Melting Point

49 - 50.5 °C

UNII

H75543DI44

Other CAS

1561-02-0

Wikipedia

2-methylhexacosane

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

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